molecular formula C10H14O2 B12783135 trans-pi-Oxocamphor CAS No. 4745-55-5

trans-pi-Oxocamphor

Cat. No.: B12783135
CAS No.: 4745-55-5
M. Wt: 166.22 g/mol
InChI Key: BZFVGPPELIFTQP-FKTZTGRPSA-N
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Description

trans-pi-Oxocamphor (CAS 4745-55-5), also known as Vitacamphor, is a synthetic camphor derivative with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It serves as a valuable chemical reference standard in analytical and pharmacological research. Researchers utilize this compound in method development and validation, particularly in chromatography-mass spectrometry techniques like GC-MS for pharmacokinetic studies, to understand the absorption, distribution, metabolism, and excretion of related substances . While the specific mechanism of action for this compound is an area of ongoing investigation, related camphor compounds are known to interact with transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are key players in thermosensation and inflammatory pain pathways . This interaction profile makes this compound a compound of interest for researchers studying sensory biology, nociception, and the development of topical analgesics. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

4745-55-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4R,7R)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9+,10-/m1/s1

InChI Key

BZFVGPPELIFTQP-FKTZTGRPSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]1(C)C=O)CC2=O

Canonical SMILES

CC12CCC(C1(C)C=O)CC2=O

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Trans-pi-Oxocamphor can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which trans-pi-Oxocamphor exerts its effects is not fully understood. it likely involves interactions with molecular targets in the central nervous system and cardiovascular system.
  • Comparison with Similar Compounds

    Structural Similarity and Key Differences

    The following table compares trans-pi-Oxocamphor with structurally analogous compounds based on molecular descriptors (e.g., Mordred fingerprints ) and functional group analysis:

    Compound (CAS) Core Structure Key Functional Groups Reactivity
    This compound (20231-45-2) Bicyclic (camphor-like) Ketone (C=O), hydroxyl (-OH) High polarity; hydrogen-bond donor/acceptor
    Crinasiadine (40141-86-4) Monocyclic aromatic Carboxylic acid (-COOH), amine (-NH2) Acid-base reactivity; peptide coupling
    Naprodoximine (57925-64-1) Bicyclic (indole-fused) Oxime (-NOH), ether (-O-) Chelation with metals; photostability
    3-Methyl-6-(4-methylphenyl)... (89889-82-7) Pyrazolo-pyrimidinone Ribofuranosyl sugar, methyl groups Nucleoside analog; enzyme inhibition

    Key Observations :

    • Rigidity vs. Flexibility : Unlike Crinasiadine’s planar aromatic system, this compound’s bicyclic framework imposes steric constraints, limiting conformational freedom but enhancing stereoselectivity in reactions .
    • Functional Group Diversity: this compound lacks the nucleophilic amine or carboxylic acid groups found in Crinasiadine, reducing its utility in acid-catalyzed reactions but increasing compatibility with non-polar solvents .

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